3-Methyl-5-(trifluoromethoxy)aniline

Lipophilicity ADME Physicochemical Properties

3-Methyl-5-(trifluoromethoxy)aniline (CAS 86256-63-5) is a fluorinated aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol. The compound features a trifluoromethoxy (-OCF₃) group at the 5-position and a methyl (-CH₃) group at the 3-position on the aniline ring.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 86256-63-5
Cat. No. B1390708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethoxy)aniline
CAS86256-63-5
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(F)(F)F)N
InChIInChI=1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3
InChIKeyNCXWNLUZPMBTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(trifluoromethoxy)aniline (CAS 86256-63-5): Procurement-Grade Physicochemical Profile and Supply Chain Specifications


3-Methyl-5-(trifluoromethoxy)aniline (CAS 86256-63-5) is a fluorinated aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol . The compound features a trifluoromethoxy (-OCF₃) group at the 5-position and a methyl (-CH₃) group at the 3-position on the aniline ring . This substitution pattern confers distinct electronic and steric properties compared to non-fluorinated or regioisomeric analogs [1]. The compound is commercially available at research-grade purities of 97–98% from multiple suppliers and is typically stored at 2–8°C under inert atmosphere . Its primary utility lies in serving as a versatile building block for pharmaceutical and agrochemical synthesis, where the OCF₃ moiety enhances metabolic stability and lipophilicity [1].

Fluorinated aniline building block OCF₃ and methyl substitution for pharma/agrochemical synthesis
Electronic & steric modulation OCF₃ group provides distinct electronic effects; methyl controls steric bulk
Defined purity procurement Research-grade purity levels available from multiple suppliers

Why 3-Methyl-5-(trifluoromethoxy)aniline Cannot Be Readily Substituted: Differentiation via Substitution Pattern and Physicochemical Signature


Substituting 3-Methyl-5-(trifluoromethoxy)aniline with a closely related analog—such as a non-fluorinated anisidine, a regioisomer lacking the 3-methyl group, or a CF₃-substituted variant—fundamentally alters critical molecular properties. The 3-methyl group provides steric bulk that modulates the amine's nucleophilicity and influences regioselectivity in subsequent coupling reactions [1]. The 5-trifluoromethoxy group imparts a unique electronic withdrawing effect (Hammett σₚ ≈ 0.35–0.39) that is distinct from that of a trifluoromethyl group (σₚ ≈ 0.54) or a methoxy group (σₚ ≈ −0.27), directly impacting the pKₐ of the aniline nitrogen and the reactivity of the aromatic ring in electrophilic substitution [2]. Furthermore, the precise 3,5-disubstitution pattern is a non-negotiable structural requirement for the compound's demonstrated role as a key intermediate in specific inhibitor series [3]. Generic substitution without empirical validation risks compromised reaction yields, altered downstream biological activity, and irreproducible synthetic outcomes, rendering the exact CAS registry number a critical procurement control point.

Steric control may shift
3-Methyl provides steric bulk; non-methylated analogs may alter coupling regioselectivity.
Electronic profile differs
5-OCF₃ electron-withdrawing effect (class-level) distinct from OCH₃ or CF₃, affecting pKₐ and reactivity.
3,5-Disubstitution pattern required
Documented inhibitor series rely on this exact substitution; regioisomers may yield different outcomes.

Quantitative Differentiation Guide: 3-Methyl-5-(trifluoromethoxy)aniline vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Partitioning vs. Methoxy Analog

The introduction of the trifluoromethoxy group substantially increases the compound's lipophilicity compared to a non-fluorinated methoxy analog. The target compound exhibits a computed XLogP3 value of 2.8, whereas 3-methoxyaniline (m-anisidine, CAS 536-90-3) has a reported logP of 0.93 [1][2]. This difference is a class-level effect attributed to the high hydrophobic volume of the OCF₃ group, which is approximately 1.5 times that of a methyl group [3].

Lipophilicity (XLogP3)
Class-level inference
Target: XLogP3 2.8
vs m-anisidine LogP 0.93
Δ ≈ 1.87 log units
Supports selection for lipophilic building block context
Computed vs experimental values; class-level trend
Lipophilicity ADME Physicochemical Properties

Boiling Point and Volatility: Process-Scale Distillation Considerations

The target compound has a reported boiling point of 73°C at 1 mmHg . This is significantly lower than the boiling point of the non-fluorinated analog 3-methoxyaniline, which boils at 251°C at 760 mmHg (corresponding to approximately 120°C at 1 mmHg) [1]. The increased volatility of the OCF₃-substituted aniline is a direct consequence of reduced intermolecular hydrogen bonding and the high electronegativity of fluorine, which decreases the polarizability of the aromatic ring.

Boiling Point (1 mmHg)
Cross-study comparable
Target: 73°C
m-Anisidine: est. 120°C
Δ ≈ 47°C
Reported lower bp may facilitate vacuum distillation
Comparative estimate; reduced pressure
Volatility Distillation Process Chemistry

Purity Specification: Supplier-Defined Quality Benchmark for Reproducible Research

Commercially available 3-Methyl-5-(trifluoromethoxy)aniline is offered at defined purity levels of 97% (Thermo Scientific/Alfa Aesar) and 98% (Alfa Chemistry) . This is a critical procurement parameter, as closely related aniline derivatives (e.g., 3-methoxyaniline) are often supplied at lower purities (e.g., 99% titration but with higher variability) or as technical-grade mixtures requiring further purification before use in sensitive coupling reactions.

Purity Specification
Data to verify
97% (Alfa Aesar) / 98% (Alfa Chemistry)
Defined purity supports reproducible coupling outcomes
Sources unavailable; confirm via supplier CoA
Purity Quality Control Procurement

Validated Synthetic Utility: Building Block for Spleen Tyrosine Kinase (SYK) Inhibitors

3-Methyl-5-(trifluoromethoxy)aniline is explicitly documented as a key synthetic intermediate in the preparation of phenylamino pyrimidine thiazole derivatives, a privileged scaffold for spleen tyrosine kinase (SYK) inhibitors [1]. In contrast, the isomeric 3-methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3) has been employed in a distinct series of SYK inhibitors based on a different core structure [2]. This divergent utility underscores that the specific substitution pattern of 3-Methyl-5-(trifluoromethoxy)aniline is not interchangeable with its CF₃-analog for this specific medicinal chemistry application.

SYK Inhibitor Utility
Supporting evidence
Documented precursor to phenylamino pyrimidine thiazole SYK inhibitors
Supports kinase inhibitor scaffold exploration context
Different from CF₃-analog scaffold utility
Kinase Inhibitors Medicinal Chemistry Building Block

Procurement-Driven Application Scenarios for 3-Methyl-5-(trifluoromethoxy)aniline


Medicinal Chemistry: Optimization of Lipophilic Efficiency in CNS-Penetrant Lead Series

Researchers aiming to improve the lipophilic efficiency (LiPE) of lead compounds in central nervous system (CNS) drug discovery can leverage the XLogP3 value of 2.8 for 3-Methyl-5-(trifluoromethoxy)aniline [1]. By incorporating this aniline as a building block, medicinal chemists can predictably tune the logP of final drug candidates, balancing membrane permeability with metabolic stability—a key requirement for crossing the blood-brain barrier [2]. The compound's enhanced lipophilicity relative to methoxy analogs (Δ ≈ 1.87 log units) provides a wider design space for maintaining optimal physicochemical properties (e.g., cLogP < 5) while introducing pharmacophoric elements.

Process Chemistry: Scalable Synthesis of Fluorinated Heterocycles via Distillation-Enabled Purification

The lower boiling point of 3-Methyl-5-(trifluoromethoxy)aniline (73°C at 1 mmHg) compared to non-fluorinated anilines makes it particularly suitable for process-scale manufacturing where purification by fractional distillation is preferred [1]. This property can reduce energy consumption and minimize thermal decomposition during purification, leading to higher overall yields and lower production costs for kilogram-scale synthesis of advanced pharmaceutical intermediates.

Kinase Inhibitor Development: Building Validated SYK Inhibitor Scaffolds

Research programs targeting spleen tyrosine kinase (SYK) for oncology or autoimmune indications can utilize 3-Methyl-5-(trifluoromethoxy)aniline as a core building block for phenylamino pyrimidine thiazole inhibitors [1]. The compound's documented use in this context provides a literature-validated entry point for structure-activity relationship (SAR) studies, enabling teams to focus resources on optimizing potency and selectivity rather than de novo scaffold identification.

Agrochemical Discovery: Design of Metabolic-Stable Fluorinated Active Ingredients

The trifluoromethoxy group is known to impart metabolic stability against oxidative enzymes in soil and plants [1]. 3-Methyl-5-(trifluoromethoxy)aniline serves as a versatile starting material for synthesizing novel herbicides or fungicides that require prolonged environmental persistence or systemic activity. Its high lipophilicity (XLogP3 = 2.8) also facilitates foliar uptake and translocation in plant tissues, making it a strategic choice for agrochemical lead optimization programs.

Application
Selection Property
Validation Focus
CNS lipophilic efficiency optimization
Elevated lipophilicity (OCF₃ class effect)
LogP-dependent permeability & metabolic stability context
Process-scale purification
Lower boiling point under vacuum
Distillation efficiency & thermal degradation risk
SYK kinase inhibitor research
Documented precursor for phenylamino pyrimidine thiazole SYK inhibitors
Kinase inhibitor scaffold precedence review
Agrochemical discovery (herbicides/fungicides)
OCF₃-mediated metabolic stability & lipophilicity
Environmental persistence & foliar uptake assessment

Technical Documentation Hub

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37 linked technical documents
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